N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)pyrazine-2-carboxamide
Description
Properties
IUPAC Name |
N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O3S/c1-19-10-6-11-12(22-5-4-21-11)7-13(10)23-15(19)18-14(20)9-8-16-2-3-17-9/h2-3,6-8H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDCTYTNQGDRSQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC3=C(C=C2SC1=NC(=O)C4=NC=CN=C4)OCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)pyrazine-2-carboxamide typically involves a multi-step process The initial step often includes the formation of the dioxino-benzothiazole core, which can be achieved through cyclization reactions involving appropriate precursorsCommon reagents used in these reactions include amines, carboxylic acids, and various catalysts to facilitate the cyclization and condensation processes .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization. The choice of solvents, temperature, and pressure conditions are critical factors in scaling up the production process .
Chemical Reactions Analysis
Types of Reactions
N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions. For instance, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of the compound, while reduction reactions may produce reduced forms with altered functional groups.
Scientific Research Applications
Synthetic Routes
The synthesis of N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)pyrazine-2-carboxamide typically involves multi-step processes. The initial step often includes the formation of the dioxino-benzothiazole core through cyclization reactions involving appropriate precursors. Common reagents include amines and carboxylic acids, along with various catalysts to facilitate cyclization and condensation reactions.
Industrial Production
In industrial settings, optimization of synthetic routes is crucial for enhancing yield and purity. Techniques such as high-throughput synthesis and continuous flow reactors are employed. Additionally, advanced purification methods like chromatography and crystallization are utilized to ensure the quality of the final product.
Types of Reactions
This compound can undergo several chemical reactions:
- Oxidation : Using agents like hydrogen peroxide or potassium permanganate.
- Reduction : Carried out with reducing agents such as sodium borohydride or lithium aluminum hydride.
- Substitution : Participates in nucleophilic or electrophilic substitution depending on functional groups present.
Major Products
The products formed from these reactions vary based on specific conditions and reagents used. For instance, oxidation may yield oxidized derivatives while reduction can produce altered functional groups.
Scientific Research Applications
This compound has garnered attention in various fields:
Chemistry
This compound serves as a building block for synthesizing more complex molecules and acts as a reagent in diverse organic reactions.
Biology
Research indicates potential biological activities including:
- Antimicrobial Properties : Studies have shown effectiveness against various microbial strains.
- Anticancer Activity : Investigations into its effects on cancer cell lines suggest promising results.
- Anti-inflammatory Effects : The compound is being explored for its ability to modulate inflammatory pathways.
Medicine
The compound is under investigation for therapeutic applications in drug development targeting specific diseases. Its unique structure allows it to interact with molecular targets effectively.
Industry
In industrial applications, this compound is utilized in developing new materials such as polymers and coatings due to its distinctive chemical properties.
Mechanism of Action
The mechanism of action of N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and the type of activity being studied .
Comparison with Similar Compounds
Structural Analogues with Thiazolo-Pyrimidine Cores
Compounds 11a and 11b from share a thiazolo[3,2-a]pyrimidine core with substituents similar to the target compound. Key differences include:
- Substituents: Compound 11a has a 2,4,6-trimethylbenzylidene group and a 5-methylfuran substituent, whereas 11b features a 4-cyanobenzylidene group. The target compound’s pyrazine carboxamide group is absent in these analogs.
- Spectral Data : Both 11a and 11b show IR peaks for CN (~2,219 cm⁻¹) and NH (~3,400 cm⁻¹), with ^13^C NMR signals for carbonyl carbons (165–171 ppm). These features align with the target compound’s expected spectral profile .
Table 1: Comparison of Thiazolo-Pyrimidine Derivatives
| Property | 11a | 11b | Target Compound |
|---|---|---|---|
| Core Structure | Thiazolo[3,2-a]pyrimidine | Thiazolo[3,2-a]pyrimidine | Dioxino-benzothiazole |
| Substituents | 2,4,6-Trimethylbenzylidene | 4-Cyanobenzylidene | Pyrazine-2-carboxamide |
| IR (CN stretch) | 2,219 cm⁻¹ | 2,209 cm⁻¹ | Expected ~2,200–2,250 cm⁻¹ |
| Yield | 68% | 68% | Not reported |
Pyrazine-Based Agrochemicals
lists 6,7-dihydrodipyrido(1,2-a:2',1'-c)pyrazinediinium ion (diquat), a herbicide with a pyrazine core. Unlike the target compound, diquat is a cationic species with two pyridine rings fused to pyrazine. However, both compounds exploit pyrazine’s electron-deficient nature for reactivity or bioactivity .
Carboxamide-Containing Heterocycles
Compound 12 from (pyrimido[2,1-b]quinazoline-3-carbonitrile) and 338394-21-1 from (4-chloro-N'-[(4-oxo-3,4-dihydro-1-phthalazinyl)methyl]benzenecarbohydrazide) share carboxamide-like groups. These compounds exhibit:
- Synthesis: Refluxing with sodium acetate/acetic anhydride () or ethanol-based recrystallization () are common methods for such heterocycles .
Table 2: Functional Group and Bioactivity Comparison
Electronic and Crystallographic Considerations
The target compound’s pyrazine ring may engage in hydrogen bonding akin to patterns described in , where graph-set analysis predicts interactions like $ \text{N–H}\cdots\text{O} $ or $ \text{C=O}\cdots\text{H–N} $. Such interactions are critical for crystal packing or supramolecular assembly .
Biological Activity
N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)pyrazine-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its structural characteristics, biological effects, and relevant research findings.
Structural Characteristics
The compound features a unique combination of functional groups including:
- Dioxino moiety : Contributes to its reactivity and biological interactions.
- Benzothiazole core : Known for its diverse biological activities.
- Pyrazine ring : Often associated with antimicrobial and anticancer properties.
The molecular formula is with a molecular weight of approximately 397.5 g/mol .
Antimicrobial Properties
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, derivatives of benzothiazole have been shown to inhibit the growth of various bacteria and fungi. Preliminary studies suggest that this compound may possess similar properties .
Anticancer Potential
The compound's structure suggests potential anticancer activity. Studies on related compounds have demonstrated that benzothiazole derivatives can induce apoptosis in cancer cells. The presence of the dioxino moiety may enhance this effect through mechanisms involving reactive oxygen species (ROS) generation .
Case Studies and Experimental Data
-
Antimicrobial Activity : A study tested various derivatives against E. coli and S. aureus, showing promising results in inhibiting bacterial growth. The specific activity of this compound remains to be quantified but is expected to follow similar trends due to structural similarities .
Compound Name Activity Type Target Organism Benzothiazole Derivative Antimicrobial E. coli, S. aureus Dioxin-containing Compound Anticancer Various Cancer Cell Lines - Cytotoxic Effects : In vitro studies have indicated that compounds with the benzothiazole scaffold can lead to cytotoxic effects in cancer cell lines. Future studies are needed to evaluate the specific cytotoxicity of this compound.
- Mechanistic Insights : The mechanism by which these compounds exert their biological effects often involves modulation of cellular signaling pathways related to apoptosis and cell proliferation .
Q & A
Q. What synthetic methodologies are recommended for preparing this compound, and how can purity be optimized?
The synthesis involves multi-step organic reactions, typically starting with coupling a benzothiazole precursor to a pyrazine-carboxamide derivative. Key steps include:
- Amide bond formation : Use coupling agents like DCC (N,N’-dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) as a catalyst to link the benzothiazole and pyrazine moieties .
- Solvent and temperature control : Reactions are often conducted in anhydrous DMF or THF under nitrogen at 60–80°C to minimize hydrolysis .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures improves purity (>95%) .
Q. Which analytical techniques are critical for confirming the compound’s structure?
- NMR spectroscopy : - and -NMR identify proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and confirm connectivity .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] peaks) and detects isotopic patterns consistent with sulfur and nitrogen content .
- IR spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1650 cm, NH bend at ~3300 cm) .
Q. How can preliminary biological activity be assessed?
- In vitro assays : Screen for antimicrobial activity using broth microdilution (MIC against S. aureus or E. coli) or anticancer potential via MTT assays (IC values in cancer cell lines) .
- Targeted binding studies : Fluorescence quenching or SPR (surface plasmon resonance) to evaluate interactions with enzymes like topoisomerase II or kinase targets .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in proposed reaction mechanisms?
- DFT calculations : Optimize transition-state geometries (e.g., B3LYP/6-31G* level) to compare energy barriers for competing pathways, such as nucleophilic acyl substitution vs. radical intermediates .
- MD simulations : Model solvent effects (e.g., DMF vs. THF) on reaction kinetics to reconcile discrepancies between experimental and theoretical yields .
Q. What strategies address challenges in crystallographic characterization of this compound?
- SHELX refinement : Use SHELXL for small-molecule refinement, leveraging high-resolution data (≤1.0 Å) to resolve disorder in the dioxino ring .
- Twinned data handling : Apply HKLF 5 format in SHELXL to deconvolute overlapping reflections caused by pseudo-merohedral twinning .
Q. How can reaction kinetics be systematically studied to optimize catalytic conditions?
- In situ monitoring : Use UV-Vis or -NMR to track intermediate formation (e.g., enolate species) under varying temperatures (25–80°C) and catalyst loads (1–5 mol% DMAP) .
- Kinetic isotope effects (KIE) : Compare in deuterated solvents to identify rate-determining steps (e.g., proton transfer vs. bond cleavage) .
Q. What approaches are effective for structure-activity relationship (SAR) studies?
- Analog synthesis : Modify substituents (e.g., methyl → trifluoromethyl on the benzothiazole ring) and assess changes in bioactivity .
- 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate steric/electronic descriptors with IC values, guiding lead optimization .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported biological activity across studies?
- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time to minimize inter-lab variability .
- Meta-analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from multiple studies, identifying outliers due to impurities (>90% purity threshold) .
Methodological Tables
Q. Table 1: Key Synthetic Parameters
| Step | Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Amide coupling | DCC/DMAP, DMF, 80°C, 12 h | 68 | 92 | |
| Recrystallization | Ethanol/HO (3:1), −20°C, 24 h | – | 98 |
Q. Table 2: Spectral Data for Structural Confirmation
| Technique | Key Signals | Reference |
|---|---|---|
| -NMR | δ 8.21 (s, 1H, pyrazine-H) | |
| HRMS | [M+H] calc. 385.0921, found 385.0918 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
